molecular formula C12H16N4O3 B3017805 5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide CAS No. 383148-04-7

5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide

Cat. No.: B3017805
CAS No.: 383148-04-7
M. Wt: 264.285
InChI Key: XTROLHWTEZZQFT-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals. The presence of both a nitro group and a piperazine moiety in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-aminobenzamide to form 2-nitrobenzamide, which is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is 5-(4-Methylpiperazin-1-yl)-2-aminobenzamide.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide is unique due to the presence of both a nitro group and an amide group, which allows for a broader range of chemical reactions and applications. Its ability to inhibit SIRT6 specifically, without affecting other members of the HDAC family, highlights its potential as a targeted therapeutic agent .

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-14-4-6-15(7-5-14)9-2-3-11(16(18)19)10(8-9)12(13)17/h2-3,8H,4-7H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTROLHWTEZZQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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